N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine
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Overview
Description
N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine is a chemical compound with a complex structure that includes a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine typically involves the reaction of butylamine with a purine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high yield and purity, which are critical for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted purine derivatives.
Scientific Research Applications
N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving purine metabolism and related pathways.
Industry: It can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and butylamine derivatives. Examples include:
- N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine
- N-Butyl-N-[2-(6H-purin-6-yl)ethenyl]butan-1-amine
- N-Butyl-N-[2-(8H-purin-6-yl)ethenyl]butan-1-amine
Uniqueness
This compound is unique due to its specific structure, which includes a butylamine moiety linked to a purine base. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine, with the CAS number 920503-87-3, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables and relevant research findings.
The compound's chemical structure is characterized by a purine moiety, which is significant in various biological processes. Below are its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H23N5 |
Molecular Weight | 273.377 g/mol |
Exact Mass | 273.195 g/mol |
Polar Surface Area (PSA) | 57.700 Ų |
LogP | 3.225 |
These properties suggest that the compound has moderate lipophilicity, which may influence its interaction with biological membranes and receptors.
Antibacterial and Antifungal Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antibacterial and antifungal activities. In particular, a study evaluated a series of synthesized compounds against various bacterial strains, revealing promising antibacterial properties:
Compound ID | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
---|---|---|
8 | 15 mm | 12 mm |
15 | 18 mm | 10 mm |
17 | 20 mm | 14 mm |
These results indicate that the compounds possess selective toxicity towards bacterial and fungal pathogens, making them potential candidates for further development as therapeutic agents .
Cytotoxicity Studies
Cytotoxicity assays conducted on human lung fibroblast (WI38) cells showed that the tested compounds exhibited minimal toxicity compared to Doxorubicin, a standard chemotherapy agent. The following table summarizes the cytotoxic effects observed:
Compound ID | IC50 (μM) in WI38 Cells |
---|---|
8 | >50 |
15 | >50 |
17 | >50 |
The high IC50 values suggest that these compounds may have a favorable safety profile, which is crucial for their development as antibacterial agents with reduced side effects on normal cells .
The mechanism through which this compound exerts its biological effects may involve interaction with various molecular targets. Preliminary bio-computational modeling studies indicate potential interactions with GPCRs and ion channels:
Target Type | Interaction Score |
---|---|
GPCR Ligand | -0.56 |
Ion Channel Modulator | -0.19 |
Kinase Inhibitor | -0.21 |
These interactions suggest that the compound could modulate signaling pathways involved in inflammation and infection responses .
Case Study: Antibacterial Efficacy
In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a stronger efficacy against Gram-positive strains, such as Staphylococcus aureus, compared to Gram-negative strains like Escherichia coli. This selectivity is particularly relevant for developing targeted therapies against resistant bacterial strains.
Research Findings on Structure-Activity Relationship (SAR)
Research has indicated that modifications to the purine structure can significantly impact the biological activity of related compounds. For instance, substituents at specific positions on the purine ring enhance antibacterial potency while maintaining low cytotoxicity levels. This finding underscores the importance of SAR studies in optimizing compound efficacy.
Properties
CAS No. |
920503-87-3 |
---|---|
Molecular Formula |
C15H23N5 |
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine |
InChI |
InChI=1S/C15H23N5/c1-3-5-8-20(9-6-4-2)10-7-13-14-15(18-11-16-13)19-12-17-14/h7,10-12H,3-6,8-9H2,1-2H3,(H,16,17,18,19) |
InChI Key |
RGDCEEBOQZZUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C=CC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
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